molecular formula C11H15Cl2N3 B2597740 [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride CAS No. 2138117-78-7

[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride

Cat. No.: B2597740
CAS No.: 2138117-78-7
M. Wt: 260.16
InChI Key: AWCFGPRLHHKJTE-UHFFFAOYSA-N
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Description

[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride is a chemical compound with the CAS Number 2138117-78-7, offered for non-human research applications. This dihydrochloride salt form enhances the compound's stability and solubility, making it suitable for various experimental conditions. Chemical Data: • Molecular Formula: C 11 H 15 Cl 2 N 3 • Molecular Weight: 260.16 g/mol • SMILES: Cl.Cl.CC1=C(CN)C=CC(N2N=CC=C2)=C1 • MDL Number: MFCD31559228 Research Applications: As a phenylmethanamine derivative featuring a pyrazole ring, this compound serves as a valuable building block or intermediate in medicinal chemistry and drug discovery research. Its structure suggests potential for use in developing biologically active molecules, though its specific mechanism of action and full research value are subject to ongoing investigation. Handling & Safety: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and employ appropriate personal protective equipment (PPE) when handling this material.

Properties

IUPAC Name

(2-methyl-4-pyrazol-1-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-9-7-11(4-3-10(9)8-12)14-6-2-5-13-14;;/h2-7H,8,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCFGPRLHHKJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride typically involves the condensation of 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde with an amine source under acidic conditions to form the methanamine derivative. This is followed by the addition of hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Key Structural Differences Source
[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride 2138117-78-7 C₁₁H₁₄Cl₂N₄ Reference compound: 2-methylphenyl, 4-pyrazol-1-yl, dihydrochloride salt
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride Not provided C₇H₁₄Cl₂N₄ Pyrazole ring substituted with 3,5-dimethyl groups; lacks phenyl ring
N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride 1185298-38-7 C₁₂H₁₈Cl₂N₄ N-methylated amine; phenyl ring lacks 2-methyl substitution
2-Amino-N-(4-(5-(phenanthren-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)acetamide 916210-98-5 C₂₆H₂₀F₃N₅O Phenanthrenyl and trifluoromethyl substituents on pyrazole; acetamide replaces methanamine

Physicochemical Properties

  • Solubility: The dihydrochloride salt form in the reference compound improves aqueous solubility compared to non-salt analogs like the acetamide derivative (BD227303) .
  • Molecular Weight : The reference compound (285.16 g/mol) is lighter than BD227303 (499.47 g/mol), suggesting better membrane permeability .

Biological Activity

[2-Methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride (CAS No. 2138117-78-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazole ring and an amine functional group. The molecular formula is C11H15Cl2N3C_{11}H_{15}Cl_2N_3, with a molecular weight of 260.16 g/mol. The compound exhibits properties that may contribute to its biological activity, including its solubility and stability profiles.

Biological Activity Overview

Research indicates that this compound shows promise in various therapeutic areas, particularly in anti-inflammatory, anticancer, and antimicrobial activities.

1. Anti-inflammatory Activity

Studies have demonstrated that aminopyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory pathways .

2. Anticancer Activity

The compound has shown potential in inhibiting cancer cell proliferation. For instance, it was evaluated against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, demonstrating a mean growth inhibition percentage of 38.44% and 54.25%, respectively . These findings suggest that this compound may act as a lead structure for developing new anticancer agents.

3. Antimicrobial Activity

Preliminary evaluations indicate that the compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria . This suggests its potential application in treating bacterial infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways related to inflammation and cancer progression.
  • Modulation of Cytokine Release : By affecting the release of cytokines, it can alter the inflammatory response, providing therapeutic benefits in inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound:

StudyFindings
Anti-inflammatory Study Demonstrated significant reduction in TNF-alpha levels in vitro .
Anticancer Evaluation Showed promising results against HeLa cells with a growth inhibition rate of 54.25% .
Antimicrobial Testing Effective against S. aureus and E. coli with MIC values indicating strong antibacterial potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Mannich reactions are effective for introducing amine groups into aromatic systems (as seen in structurally similar compounds) . Key steps include:

  • Reacting 2-methyl-4-chlorophenyl precursors with 1H-pyrazole under basic conditions.
  • Quaternizing the amine with HCl to form the dihydrochloride salt.
  • Purification via recrystallization or column chromatography.
    • Characterization : Use NMR (¹H/¹³C), HPLC (as in ), and mass spectrometry to confirm purity and structure .

Q. How should researchers handle safety and storage of this compound?

  • Safety Protocols :

  • Avoid inhalation, skin contact, or ingestion. Use fume hoods, gloves, and protective eyewear (per GHS guidelines in ).
  • In case of exposure, follow first-aid measures (e.g., rinse eyes with water for 15 minutes, seek medical attention for persistent irritation) .
    • Storage : Store in sealed, light-resistant containers at 2–8°C in a dry environment to prevent degradation .

Q. What analytical techniques are critical for structural validation?

  • Techniques :

  • X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks (using SHELX programs for refinement; ).
  • Thermogravimetric analysis (TGA) : To assess thermal stability and hydrate formation.
  • Elemental analysis : Verify stoichiometry of the dihydrochloride salt .

Advanced Research Questions

Q. How can SHELXL improve the refinement of this compound’s crystal structure?

  • Procedure :

Data Input : Import intensity data (e.g., .hkl files) into SHELXL.

Parameterization : Adjust displacement parameters (ADPs) for anisotropic atoms and apply Twin Laws for twinned crystals .

Validation : Use R-factors, goodness-of-fit (GoF), and Hirshfeld surface analysis to check for errors.

  • Example : SHELXL’s robust handling of high-resolution data enables precise modeling of hydrogen atoms in the pyrazole ring .

Q. What strategies address contradictions in reaction yields during scale-up?

  • Troubleshooting :

  • Kinetic Analysis : Use in-situ IR or HPLC () to monitor intermediates and optimize reaction time/temperature.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency compared to THF .
  • Byproduct Identification : Employ LC-MS to detect side products (e.g., over-alkylation) and adjust stoichiometry .

Q. How can computational modeling predict this compound’s reactivity in catalytic systems?

  • Approach :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for pyrazole ring functionalization.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Solvent Models : Include implicit solvation (e.g., PCM) to assess solubility and protonation states .

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